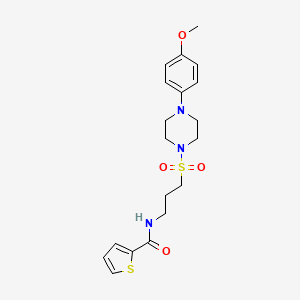

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of piperazine, which is a common feature in many pharmaceuticals due to its ability to increase water solubility and bioavailability . The methoxyphenyl and thiophene groups could potentially contribute to its biological activity.

Molecular Structure Analysis

The compound contains a piperazine ring, a thiophene ring, and a methoxyphenyl group. These groups are common in many biologically active compounds and could play a key role in its interactions with biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the piperazine ring could enhance water solubility, while the methoxyphenyl group could contribute to lipophilicity .Applications De Recherche Scientifique

Antibacterial Activity

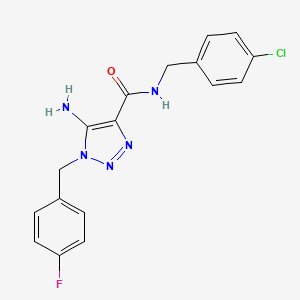

The piperazine moiety in this compound has been associated with antibacterial properties. Researchers have synthesized derivatives of 1,2,4-triazole with a piperazine ring, some of which displayed good antibacterial activity . Further studies could explore its potential as a novel antibacterial agent.

Antiproliferative Activity

Piperazine analogs have demonstrated potent antiproliferative effects against various tumor types, including colon, prostate, breast, lung, and leukemia tumors. These compounds have been investigated for their ability to suppress and eliminate experimental tumors in small-animal models .

Antifungal Potential

While the compound itself may not exhibit antifungal activity, derivatives with specific substitutions have shown fungicidal effects. For instance, derivatives 9a and 9d displayed fungicidal activity against certain Candida strains .

Neurological Disorders

The piperazine ring is a component in potential treatments for neurological conditions such as Parkinson’s and Alzheimer’s disease. Investigating the effects of this compound on relevant receptors could provide valuable insights .

Psychoactive Properties

Interestingly, piperazine derivatives are sometimes used illegally as psychoactive substances for recreational purposes. Understanding the mechanisms underlying these effects could be an area of research .

Alpha-Adrenergic Receptor Modulation

Although not directly studied for this compound, piperazine-derived compounds have been explored as alpha-adrenergic receptor modulators. Investigating its binding affinity and subtype selectivity could reveal novel pharmacological applications .

Mécanisme D'action

Target of Action

The primary target of this compound is the Dopamine D3 receptor (D3R) . D3R is a member of the dopamine D2-like receptor family, which plays a significant role in emotional and cognitive functions . Aberrant D3R signaling has been linked to multiple neurological and psychiatric conditions, such as Parkinson’s disease, schizophrenia, behavioral sensitization, depression, and substance use disorders .

Mode of Action

The compound acts as a full antagonist at the D3R . This means it binds to the D3R and blocks its activation by dopamine, thereby inhibiting the receptor’s function . The compound has very high affinity for D3R, indicating that it binds strongly to the receptor .

Biochemical Pathways

The compound’s antagonistic action at the D3R affects the dopaminergic pathways in the brain . By blocking D3R, the compound can modulate the activity of these pathways, which are involved in a variety of functions including motor control, reward, and cognition .

Pharmacokinetics

The compound has moderate lipophilicity , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties . The compound was found to be an avid substrate for brain efflux transporters, which could limit its ability to cross the blood-brain barrier and reach its target in the brain .

Result of Action

By acting as a D3R antagonist, the compound could potentially alleviate symptoms associated with conditions linked to aberrant D3R signaling .

Action Environment

Environmental factors such as the presence of efflux transporters in the brain can influence the compound’s action, efficacy, and stability . These transporters can limit the compound’s access to its target in the brain, thereby reducing its effectiveness .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S2/c1-26-17-7-5-16(6-8-17)21-10-12-22(13-11-21)28(24,25)15-3-9-20-19(23)18-4-2-14-27-18/h2,4-8,14H,3,9-13,15H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBWSTOKKZRCPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2458659.png)

![2-Methyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2458662.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2458665.png)

![sodium 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2458671.png)

![Ethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2458675.png)